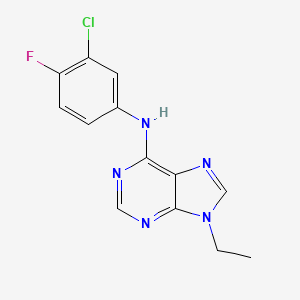
N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to the purine ring system, which is further substituted with an ethyl group. Purine derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine typically involves the reaction of 3-chloroaniline with ethyl isocyanate, followed by cyclization to form the purine ring system. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like ethanol or water.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby disrupting the normal metabolic processes. This inhibition can lead to various biological effects, including antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-9-methyl-9H-purin-6-amine: Similar structure but with a methyl group instead of an ethyl group.
N-(3-chlorophenyl)-9-propyl-9H-purin-6-amine: Similar structure but with a propyl group instead of an ethyl group.
N-(3-chlorophenyl)-9-ethyl-9H-purin-2-amine: Similar structure but with the amine group at the 2-position instead of the 6-position.
Uniqueness
N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group and the ethyl group at the 9-position of the purine ring system can result in distinct interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12ClN5 |
|---|---|
Molecular Weight |
273.72 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-9-ethylpurin-6-amine |
InChI |
InChI=1S/C13H12ClN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-4-9(14)6-10/h3-8H,2H2,1H3,(H,15,16,18) |
InChI Key |
XJGOAWKHMGZDFR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-{3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B15118011.png)
![4-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B15118019.png)
![1-(2-Fluorophenyl)-4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B15118020.png)
![5-Bromo-3-chloro-2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]pyridine](/img/structure/B15118022.png)
![N-[2-(3-methoxyphenyl)ethyl]-6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-amine](/img/structure/B15118025.png)
![2-({Imidazo[1,2-a]pyridin-2-yl}methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15118037.png)

![ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B15118054.png)
![2-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine](/img/structure/B15118063.png)
![6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B15118064.png)
![3-[(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B15118071.png)
![2-[(Cyanomethyl)sulfanyl]-6-(furan-2-YL)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B15118073.png)
![1-(2-chlorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine](/img/structure/B15118087.png)
![6-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B15118094.png)
